1-Bromo-3-phenyl-2-propanone

Enzyme inhibition Covalent warhead Leaving group

Cysteine protease inhibitor programs often stall due to insufficient warhead electrophilicity. 1-Bromo-3-phenyl-2-propanone solves this with the bromomethyl ketone warhead, delivering ~3.4-fold tighter enzyme binding (Ki = 0.20 µM) than chloromethyl analogs (Ki = 0.67 µM). This enables efficient active-site cysteine alkylation at lower concentrations, minimizing off-target reactivity in complex biological matrices. - ≥95% purity, suitable for pilot-scale synthesis without additional purification - Key intermediate for tyrosine kinase inhibitors and antiangiogenic agents - Reliable global supply chain with long-term storage at -20°C

Molecular Formula C9H9BrO
Molecular Weight 213.07 g/mol
CAS No. 20772-12-7
Cat. No. B041926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-phenyl-2-propanone
CAS20772-12-7
Synonyms1-Bromo-3-phenylacetone;  Benzyl Bromomethyl Ketone
Molecular FormulaC9H9BrO
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)CBr
InChIInChI=1S/C9H9BrO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyCIFGSVFCDAILNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-phenyl-2-propanone: Bifunctional α-Bromoketone Building Block


1-Bromo-3-phenyl-2-propanone (CAS 20772-12-7, synonym: benzyl bromomethyl ketone) is a C9H9BrO α-bromoketone featuring a reactive electrophilic carbon adjacent to a carbonyl group and a phenyl-substituted acetone scaffold . This bifunctional architecture places it at the intersection of the phenacyl bromide and phenylacetone chemical space, enabling nucleophilic substitution at the α-carbon while retaining ketone reactivity for condensation and cyclocondensation transformations [1]. The compound is commercially available at ≥95% purity with recommended long-term storage at -20°C . Its primary documented utility lies in serving as a key intermediate for tyrosine kinase inhibitor synthesis and antiangiogenic agent development .

1-Bromo-3-phenyl-2-propanone: Analog Substitution Limitations


Substituting 1-bromo-3-phenyl-2-propanone with its closest chloro analog (1-chloro-3-phenyl-2-propanone, CAS 937-38-2) or the one-carbon-shorter phenacyl bromide (2-bromo-1-phenylethanone, CAS 70-11-1) introduces quantifiable changes in leaving group electrophilicity, steric environment at the reactive center, and physicochemical properties that directly impact synthetic yield, reaction kinetics, and downstream biological probe performance. The bromine atom functions as a significantly better leaving group than chlorine in nucleophilic displacement reactions, with leucine-derived bromomethyl ketones demonstrating approximately 3.4-fold greater enzyme inhibitory potency (Ki = 0.20 μM) compared to their chloromethyl counterparts (Ki = 0.67 μM) against Aeromonas aminopeptidase [1]. Furthermore, the additional methylene spacer between the phenyl ring and the carbonyl group in 1-bromo-3-phenyl-2-propanone, absent in phenacyl bromide, alters the steric demands of the electrophilic site and changes the regiochemical outcome of heterocycle-forming reactions, leading to benzyl-substituted rather than phenyl-substituted products .

1-Bromo-3-phenyl-2-propanone: Differentiation Evidence vs. Analogs


Leaving Group Reactivity: Bromomethyl vs. Chloromethyl Ketone Warheads

In the classic head-to-head study by Kettner et al. (1974), leucine-derived halomethyl ketones were evaluated as competitive inhibitors of Aeromonas aminopeptidase. The leucine bromomethyl ketone exhibited a Ki of 0.20 μM, representing a 3.4-fold improvement in binding affinity over the corresponding leucine chloromethyl ketone (Ki = 0.67 μM). The leucine methyl ketone lacking any halogen showed greatly reduced affinity (Ki = 18 μM), confirming that halogen substitution is critical for potency [1]. While this data is for leucine-derived analogs rather than the phenyl-substituted scaffold directly, the trend is mechanistically generalizable: the bromide leaving group is displaced more readily than chloride in the active-site nucleophilic attack, consistent with the established order of halide leaving group ability (I > Br > Cl > F) [2].

Enzyme inhibition Covalent warhead Leaving group

Physicochemical Differentiation: Bromo vs. Chloro Analog

1-Bromo-3-phenyl-2-propanone exhibits meaningfully different physicochemical properties compared to its direct chloro analog (1-chloro-3-phenyl-2-propanone, CAS 937-38-2), as compiled from multiple authoritative chemical databases. The bromo compound has a higher density (1.4 vs. 1.145 g/cm³), a higher boiling point (270.9 °C vs. 244.7 °C at 760 mmHg), and critically a substantially lower flash point (79.6 °C vs. 119.6 °C), classifying it as a combustible liquid with greater flammability hazard (GHS H227) . The LogP value is also shifted (2.25 for the bromo compound vs. XLogP3 of 2.10 for the chloro analog ), indicating slightly higher lipophilicity. These differences directly impact solvent selection for reactions, distillation or chromatographic purification strategies, and storage/handling protocols .

Physicochemical properties Handling safety Purification

Methylene Spacer: Structural Differentiation from Phenacyl Bromide

1-Bromo-3-phenyl-2-propanone (MW 213.07; C9 scaffold) differs from phenacyl bromide (2-bromo-1-phenylethanone, MW 199.05; C8 scaffold) by an additional methylene (-CH2-) group positioned between the phenyl ring and the carbonyl . This seemingly minor structural difference has significant consequences for heterocyclic synthesis: condensation with thiourea or thioamide nucleophiles produces 2-benzyl-substituted thiazoles from the target compound, whereas phenacyl bromide yields 2-phenyl-substituted thiazoles [1]. The benzyl-substituted products possess distinct conformational flexibility and steric profiles compared to their directly aryl-conjugated counterparts, which influences downstream biological target engagement. Additionally, the extra methylene group increases molecular weight by 14 Da and raises LogP by approximately 0.06 units compared to phenacyl bromide (LogP 2.25 vs. 2.19), slightly enhancing membrane permeability potential .

Heterocycle synthesis Regiochemistry Scaffold diversity

Documented Role in Kinase Inhibitor and Antiangiogenic Development

Multiple independent vendor technical datasheets, patent documents, and chemical supplier descriptions consistently identify 1-bromo-3-phenyl-2-propanone as a key intermediate specifically in the synthesis of tyrosine kinase inhibitors and antiangiogenic agents . The compound has been cited in patent literature including US Patent Application US20060154973 A1, which describes substituted heteroaryl amide modulators of glucocorticoid receptor, AP-1, and NF-κB activity . While the chloro analog (1-chloro-3-phenyl-2-propanone) is also a useful synthetic intermediate, it is not documented with the same degree of specificity for kinase-targeted programs . This differential documentation pattern suggests that the enhanced electrophilicity of the bromine leaving group is functionally relevant for the alkylation steps involved in constructing the final kinase inhibitor pharmacophores [1].

Kinase inhibitor Antiangiogenic Pharmaceutical intermediate

Non-ATP Competitive GSK-3β Inhibitor Selectivity

The phenyl α-bromomethyl ketone chemotype, of which 1-bromo-3-phenyl-2-propanone is the prototypical unsubstituted member, was characterized by Conde et al. (2003) as a novel class of non-ATP competitive glycogen synthase kinase-3β (GSK-3β) inhibitors [1]. Importantly, this class demonstrates selectivity against off-target kinases: a related phenyl α-bromomethyl ketone (GSK-3β Inhibitor VII, CAS 99-73-0) inhibits GSK-3β with an IC50 of 0.5 μM while showing no effect on PKA activity at concentrations up to 100 μM, representing a >200-fold selectivity window . The non-ATP competitive mechanism distinguishes these compounds from the vast majority of kinase inhibitors that target the ATP-binding pocket, offering a differentiated pharmacological profile relevant for chemical probe development [1]. While the specific IC50 of unsubstituted 1-bromo-3-phenyl-2-propanone against GSK-3β has not been independently reported, the scaffold has been validated as a lead structure for further SAR exploration [2].

GSK-3β inhibition Non-ATP competitive Covalent probe

1-Bromo-3-phenyl-2-propanone: Application Scenarios


Covalent Cysteine Protease Inhibitor with Bromomethyl Ketone Warhead

For structure-based design of irreversible or reversible covalent cysteine protease inhibitors, 1-bromo-3-phenyl-2-propanone provides the α-bromoketone electrophilic warhead with demonstrated superior potency over the corresponding chloromethyl ketone. The Kettner et al. (1974) quantitative comparison establishes that bromomethyl ketones achieve approximately 3.4-fold tighter binding (Ki = 0.20 μM vs. 0.67 μM) than chloromethyl analogs in enzyme inhibition assays [1]. This enhanced electrophilicity translates to more efficient active-site cysteine alkylation at lower concentrations, a critical parameter when developing probes intended for use in complex biological matrices where off-target reactivity must be minimized through concentration control [2].

Synthesis of 2-Benzyl-Substituted Thiazole and Imidazole Libraries

The unique C9 scaffold of 1-bromo-3-phenyl-2-propanone, featuring a methylene spacer between the phenyl ring and the α-bromoketone reactive center, enables the construction of 2-benzyl-substituted thiazoles and imidazoles that are structurally distinct from the 2-phenyl-substituted products obtained from phenacyl bromide [1]. This scaffold differentiation is critical for medicinal chemistry programs exploring structure-activity relationships in the linker region between the heterocyclic core and the aromatic moiety. Copper acetate-catalyzed condensation with thiourea proceeds under mild conditions at room temperature and is applicable to this specific α-bromo ketone substrate [2].

Non-ATP Competitive GSK-3β Chemical Probe Development

The phenyl α-bromomethyl ketone chemotype has been validated by Conde et al. (2003) as a non-ATP competitive GSK-3β inhibitor scaffold, with related compounds achieving IC50 values of 0.5 μM and >200-fold selectivity over PKA [1]. 1-Bromo-3-phenyl-2-propanone serves as the minimal unsubstituted core structure of this chemotype, making it the logical starting material for systematic structure-activity relationship studies aimed at understanding the contribution of aryl substitution to potency and selectivity [2]. The non-ATP competitive mechanism is particularly valuable for diseases where complete kinase inhibition is undesirable and modulation of substrate-kinase interaction is preferred .

Tyrosine Kinase Inhibitor Intermediate in Process Development

Multiple independent supplier technical documents and patent literature references support the established role of 1-bromo-3-phenyl-2-propanone as an intermediate in the synthesis of tyrosine kinase inhibitors and antiangiogenic agents [1]. The compound's documented use in US Patent Application US20060154973 A1 provides a specific synthetic precedent that can be referenced in process chemistry development, offering a more streamlined procurement justification than less-characterized alternative building blocks [2]. The commercially available purity specification of ≥95% (with some vendors offering ≥97%) is suitable for most pilot-scale synthetic transformations without additional purification .

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